molecular formula C6H3ClIN3 B1436910 8-Chloro-6-iodoimidazo[1,2-a]pyrazine CAS No. 2227272-49-1

8-Chloro-6-iodoimidazo[1,2-a]pyrazine

Cat. No. B1436910
M. Wt: 279.46 g/mol
InChI Key: ZOUQDUQFRRRKOI-UHFFFAOYSA-N
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Description

8-Chloro-6-iodoimidazo[1,2-a]pyrazine is a heterocyclic compound with a fused imidazole and pyrazine ring structure. The empirical formula is C6H3ClIN3 and the molecular weight is 279.47 g/mol .


Molecular Structure Analysis

The InChI code for 8-Chloro-6-iodoimidazo[1,2-a]pyrazine is 1S/C6H3ClIN3/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H . This indicates the presence of chlorine, iodine, and nitrogen atoms in the compound, which contribute to its unique properties.


Physical And Chemical Properties Analysis

8-Chloro-6-iodoimidazo[1,2-a]pyrazine is a solid substance with a melting point of 179-183°C .

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results: Further exploration of substituents at C2 and C6 positions identified a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, which showed significantly improved potency against extracellular Mtb .

Organic Synthesis and Drug Development

  • Scientific Field: Organic & Biomolecular Chemistry
  • Application Summary: Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .
  • Methods of Application: The progress made in synthetic methods and the illustration of its reactivity and multifarious biological activity are mainly based on the pattern and position of the substitution .
  • Results: This review article compiles the progress made in synthetic methods and illustrates its reactivity and multifarious biological activity .

Safety And Hazards

The safety information for 8-Chloro-6-iodoimidazo[1,2-a]pyrazine indicates that it is harmful . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

8-chloro-6-iodoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-6-9-1-2-11(6)3-4(8)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUQDUQFRRRKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-6-iodoimidazo[1,2-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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